![molecular formula C13H11ClN2O2S B12050974 2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide CAS No. 409339-38-4](/img/structure/B12050974.png)
2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、その独特な構造特性と潜在的な用途から、科学研究の様々な分野で注目を集めている化学化合物です。この化合物は、クロロフェノキシ基、チオフェニルメチリデン基、およびアセトヒドラジド部分の存在が特徴であり、これらは多様な化学反応性と生物活性を生み出します。
合成方法
合成経路と反応条件
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドの合成は、通常、複数段階のプロセスを伴います。一般的な合成経路の1つは、2-クロロフェノキシ酢酸とヒドラジン水和物を反応させて2-(2-クロロフェノキシ)アセトヒドラジドを生成することから始まります。次に、この中間体を、エタノールなどの適切な溶媒の存在下で還流条件下でチオフェン-2-カルバルデヒドと反応させて、最終生成物を得ます。反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気下で行われます。
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成手順のスケールアップを伴います。これには、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。工業生産では、効率と再現性を向上させるために、連続フロー反応器と自動化されたシステムも組み込むことができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide. This intermediate is then reacted with thiophene-2-carbaldehyde under reflux conditions in the presence of an appropriate solvent, such as ethanol, to yield the final product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、次のような様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: クロロフェノキシ基は、塩素原子が他の求核剤に置き換わる求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、制御された温度下で水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、テトラヒドロフランやエタノールなどの無水溶媒中で行われます。
置換: アミン、チオール、アルコキシドなどの求核剤; 反応は、ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するカルボン酸またはケトンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、通常、官能基が修飾された新しい誘導体の生成をもたらします。
科学研究における用途
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、そして様々な有機変換における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性など、その潜在的な生物活性が調査されています。
医学: 特に特定の疾患を標的にした新薬の開発における、その潜在的な治療用途が探求されています。
産業: 新素材の開発に利用され、特殊化学品の合成の前駆体として使用されています。
科学的研究の応用
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節することができ、様々な生物学的効果をもたらします。たとえば、その抗菌活性は、細菌細胞壁合成に関与する主要な酵素の阻害による可能性があり、一方、その抗がん活性は、特定のシグナル伝達経路の活性化を介したがん細胞のアポトーシス誘導による可能性があります。
類似の化合物との比較
類似の化合物
2-(2-クロロフェノキシ)アセトヒドラジド: 類似の反応性を示しますが、チオフェニルメチリデン基を欠いた構造的に関連する化合物です。
2-(2-クロロフェノキシ)-2-フェニルアセトヒドラジド: チオフェニルメチリデン基の代わりにフェニル基を持つ、もう1つの関連化合物です。
独自性
2-(2-クロロフェノキシ)-N'-[(E)-チオフェン-2-イルメチリデン]アセトヒドラジドは、独自の電子特性と立体特性を与えるチオフェニルメチリデン基の存在により際立っています。この構造的特徴は、その反応性と潜在的な生物活性を高め、様々な研究用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(2-chlorophenoxy)acetohydrazide: A structurally related compound with similar reactivity but lacking the thiophenylmethylidene group.
2-(2-chlorophenoxy)-2-phenylacetohydrazide: Another related compound with a phenyl group instead of the thiophenylmethylidene group.
Uniqueness
2-(2-chlorophenoxy)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide stands out due to the presence of the thiophenylmethylidene group, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
409339-38-4 |
|---|---|
分子式 |
C13H11ClN2O2S |
分子量 |
294.76 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-12(11)18-9-13(17)16-15-8-10-4-3-7-19-10/h1-8H,9H2,(H,16,17)/b15-8+ |
InChIキー |
FROCRNMJOFCKTM-OVCLIPMQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CS2)Cl |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
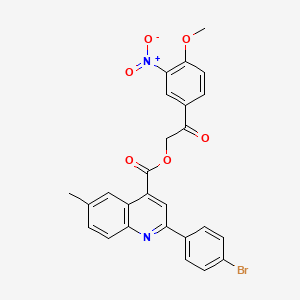


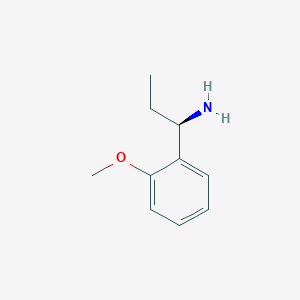

![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
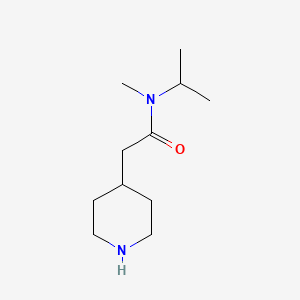
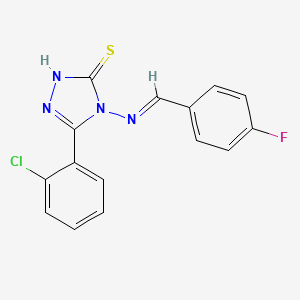
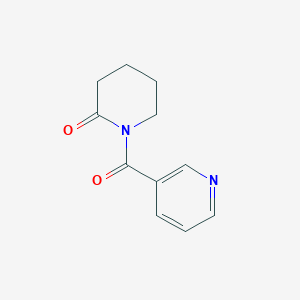
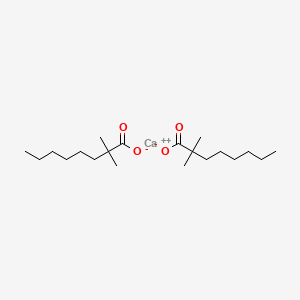
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)
